molecular formula C24H27N3O2S B11140145 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide

Cat. No.: B11140145
M. Wt: 421.6 g/mol
InChI Key: BGNFGGGRWJFCEC-UHFFFAOYSA-N
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Description

4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized by reacting anthranilic acid with phenyl isothiocyanate . The resulting intermediate is then further reacted with various reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols .

Scientific Research Applications

4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]-N-(2-phenylsulfanylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H27N3O2S/c28-23(25-14-15-30-20-6-2-1-3-7-20)19-12-10-18(11-13-19)16-27-17-26-22-9-5-4-8-21(22)24(27)29/h1-9,17-19H,10-16H2,(H,25,28)

InChI Key

BGNFGGGRWJFCEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCSC4=CC=CC=C4

Origin of Product

United States

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